Ethyl ethyl(naphthalen-1-yl)phosphinite
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Overview
Description
Ethyl ethyl(naphthalen-1-yl)phosphinite is an organophosphorus compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to two ethyl groups and a naphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(naphthalen-1-yl)phosphinite typically involves the reaction of naphthalen-1-ylphosphine with ethyl halides under controlled conditions. One effective method for the synthesis of 8-substituted (naphthalen-1-yl)phosphines involves rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is also a widely-used synthetic route .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(naphthalen-1-yl)phosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl ethyl(naphthalen-1-yl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which ethyl ethyl(naphthalen-1-yl)phosphinite exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to metal atoms, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl ethyl(naphthalen-1-yl)phosphinite include other tertiary phosphines such as:
Triphenylphosphine: A widely used ligand in catalysis.
Tris(2-methoxyphenyl)phosphine: Known for its applications in organic synthesis.
Diallylphenylphosphine: Used in the synthesis of various organophosphorus compounds.
Uniqueness
This compound is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where traditional phosphines may not perform as well. Its ability to undergo various chemical transformations also adds to its versatility in research and industrial applications .
Properties
CAS No. |
61388-14-5 |
---|---|
Molecular Formula |
C14H17OP |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
ethoxy-ethyl-naphthalen-1-ylphosphane |
InChI |
InChI=1S/C14H17OP/c1-3-15-16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI Key |
OMCRDJKTNIZKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(CC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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